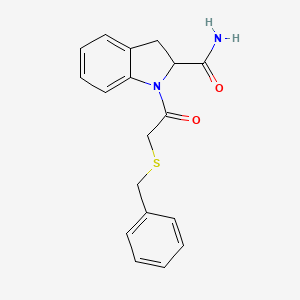

1-(2-(苄硫基)乙酰)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

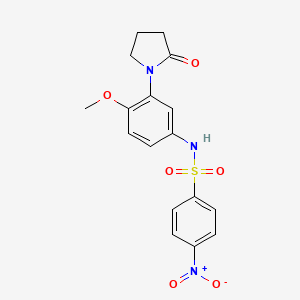

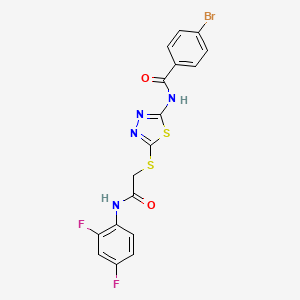

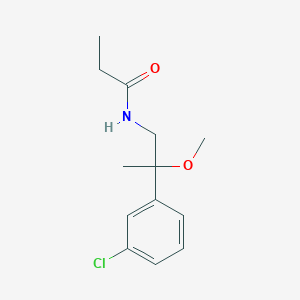

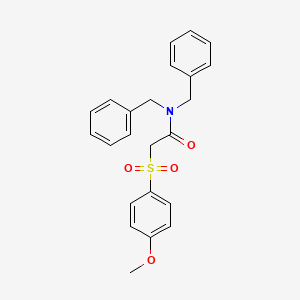

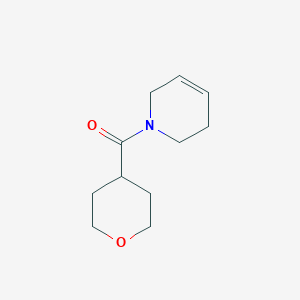

The synthesis of indole derivatives, such as 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . Indoleamide analogues have been rationally designed and synthesized for various studies .Molecular Structure Analysis

The molecular structure of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is characterized by the presence of an indole skeleton, which is a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been synthesized using diverse methods . In one study, several indoleamide analogues were designed, synthesized, and evaluated for their antitubercular and antitumor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide are characterized by its molecular formula (C18H18N2O2S) and molecular weight (326.41).科学研究应用

吲哚和吲哚酮化学

1-(2-(苄硫基)乙酰)吲哚-2-甲酰胺属于吲哚和吲哚酮化合物的大类,两者由于其在有机合成和潜在治疗应用中的重要性而被广泛研究。

吲哚合成技术

- 吲哚及其衍生物在有机合成中具有极大的价值,并开发了多种制备策略。吲哚结构在许多天然产物和药物中是基本的,合成吲哚的方法也反映了这一重要性。综述对吲哚合成方法进行了全面的分类,重点介绍了它们在各个领域的相关性和应用,包括合成 1-(2-(苄硫基)乙酰)吲哚-2-甲酰胺 等化合物 (Taber & Tirunahari, 2011)。

吲哚酮的功能应用

- 吲哚酮,如 2-吲哚酮,可用作治疗剂开发的多功能支架。这些化合物因其抗癌特性而被广泛探索,并合成了许多衍生物来靶向不同的分子通路。该综述讨论了 2-吲哚酮在癌症治疗研究中的突出地位及其作为发现新药先导物的小型构建模块的潜力 (Leoni et al., 2016)。

生化和药理学方面

虽然没有重点研究 1-(2-(苄硫基)乙酰)吲哚-2-甲酰胺,但对相关化合物和官能团的研究提供了对这类化合物的生化和药理潜力的见解。

- 官能团和中枢神经系统活性

- 杂环中的官能团在中枢神经系统 (CNS) 活动中起着关键作用。Saganuwan 的综述讨论了某些官能团如何充当合成具有潜在中枢神经系统活性的化合物的先导分子,这可能与理解 1-(2-(苄硫基)乙酰)吲哚-2-甲酰胺 的生化相互作用和治疗潜力有关 (Saganuwan, 2017)。

作用机制

Target of Action

The primary target of the compound 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

The inhibition of MmpL3 by 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide affects the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis

Result of Action

The result of the action of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . This compound has also shown cytotoxic activities against certain cancer cell lines .

未来方向

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of compounds like 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide . Future research may focus on the design, synthesis, and evaluation of similar compounds for their potential antitubercular and antitumor activities .

属性

IUPAC Name |

1-(2-benzylsulfanylacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c19-18(22)16-10-14-8-4-5-9-15(14)20(16)17(21)12-23-11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELULLOWJHVIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)

![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)

![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)